molecular formula C6H14ClN3 B13466319 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride

1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride

Cat. No.: B13466319
M. Wt: 163.65 g/mol
InChI Key: UBJKMEHPTFYCCB-UHFFFAOYSA-N
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Description

1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a diazirine derivative, which are compounds containing a three-membered ring consisting of one carbon and two nitrogen atoms. This compound is often used in photochemistry and as a photoaffinity label due to its ability to form reactive intermediates upon exposure to light .

Preparation Methods

The synthesis of 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reactants used.

Scientific Research Applications

1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds with target molecules upon light activation.

    Medicine: Investigated for its potential use in drug development and as a tool for mapping drug-target interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action for 1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various chemical bonds, forming covalent linkages with target molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .

Comparison with Similar Compounds

1-[3-(2-methylpropyl)-3H-diazirin-3-yl]methanamine hydrochloride can be compared with other diazirine derivatives:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C6H14ClN3

Molecular Weight

163.65 g/mol

IUPAC Name

[3-(2-methylpropyl)diazirin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H13N3.ClH/c1-5(2)3-6(4-7)8-9-6;/h5H,3-4,7H2,1-2H3;1H

InChI Key

UBJKMEHPTFYCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(N=N1)CN.Cl

Origin of Product

United States

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